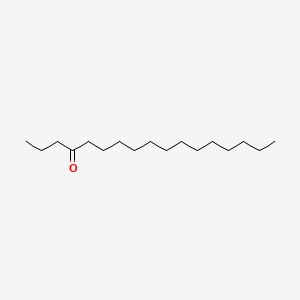

4-Heptadecanone

Description

The exact mass of the compound 4-Heptadecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Heptadecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptadecanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDOOQRSFZDBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201940 | |

| Record name | Heptadecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53685-77-1 | |

| Record name | 4-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53685-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053685771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Heptadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X56JDK2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Heptadecanone chemical structure and formula.

Executive Summary

4-Heptadecanone (CAS: 53685-77-1) is a long-chain aliphatic ketone characterized by a propyl group and a tridecyl group flanking a carbonyl center. Unlike its symmetric counterparts (e.g., 9-heptadecanone), its asymmetry imparts unique crystallization behaviors and spectroscopic signatures. This compound serves as a critical intermediate in the synthesis of insect pheromones, a lipophilic standard for gas chromatography retention indexing, and a model substrate for studying lipid oxidation pathways. This guide outlines its physicochemical profile, validated synthetic protocols, and analytical characterization.

Chemical Identity & Structural Analysis[1][2][3]

The structure of 4-heptadecanone consists of a 17-carbon backbone with a ketone functionality at the C4 position. The asymmetry (C3 vs. C13 alkyl chains) creates distinct magnetic environments for the alpha-methylene protons, resolvable by high-field NMR.

| Parameter | Detail |

| IUPAC Name | Heptadecan-4-one |

| CAS Registry Number | 53685-77-1 |

| Molecular Formula | C₁₇H₃₄O |

| Molecular Weight | 254.45 g/mol |

| SMILES | CCCCCCCCCCCCCC(=O)CCC |

| InChI Key | UIDOOQRSFZDBLK-UHFFFAOYSA-N |

| Structural Class | Asymmetric Dialkyl Ketone |

Physicochemical Profile

4-Heptadecanone exists as a waxy solid at room temperature, typical of ketones with carbon chains exceeding C12. Its lipophilicity dictates its solubility profile, making it compatible with non-polar organic solvents but virtually insoluble in aqueous media.

| Property | Value | Context/Notes |

| Melting Point | 41.5 °C | Solid-liquid transition is sharp; purity dependent. |

| Boiling Point | ~320 °C (est.) | Extrapolated from heptadecane (302°C) + ketone polarity. |

| Density | ~0.82 g/cm³ | Typical for long-chain aliphatic ketones. |

| LogP (Octanol/Water) | ~7.5 | Highly lipophilic; bioaccumulative potential. |

| Solubility | Soluble | Hexane, DCM, Diethyl Ether, THF. |

| Solubility | Insoluble | Water, Methanol (cold). |

Synthetic Pathways[5]

To ensure high regioselectivity and yield, two primary pathways are recommended. Method A (Weinreb Amide) is preferred for precision drug development applications to prevent over-alkylation. Method B (Nitrile Addition) is a scalable alternative for industrial batch production.

Method A: The Weinreb Amide Route (High Precision)

This method utilizes the stability of the Weinreb amide intermediate to prevent the formation of tertiary alcohols, a common side reaction in direct Grignard additions to acid chlorides.

Protocol:

-

Precursor Preparation: Convert Butyric acid to N-methoxy-N-methylbutyramide (Weinreb amide) using DCC/DMAP coupling.

-

Grignard Formation: Generate Tridecylmagnesium bromide from 1-bromotridecane and Mg turnings in anhydrous THF. Iodine crystal may be used as an initiator.

-

Nucleophilic Attack: Add the Grignard reagent (1.1 eq) dropwise to the Weinreb amide solution at 0°C. The stable tetrahedral intermediate prevents double addition.

-

Hydrolysis: Quench with 1M HCl to collapse the intermediate and release 4-heptadecanone.

Method B: Nitrile Addition (Scalable)

Protocol:

-

Reagents: Butyronitrile (C4 precursor) and Tridecylmagnesium bromide (C13 nucleophile).

-

Reaction: Reflux the Grignard reagent with Butyronitrile in diethyl ether/THF for 4–6 hours. This forms the magnesium salt of the ketimine.

-

Hydrolysis: Acidic hydrolysis (H₂SO₄/Ice) converts the ketimine salt directly to the ketone.

Visualization of Synthetic Logic

Caption: Comparative synthetic routes. Top: Weinreb amide route for high purity. Bottom: Nitrile route for scalability.

Analytical Characterization

Validating the identity of 4-heptadecanone requires a multi-modal approach. The asymmetry of the molecule provides distinct fragmentation patterns in Mass Spectrometry (MS).

Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O): Strong, sharp absorption at 1715 ± 5 cm⁻¹ .

-

Alkyl (C-H): Strong absorptions at 2920 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch).

-

Fingerprint: Skeletal vibrations typical of long-chain alkanes (720 cm⁻¹ rocking).

Mass Spectrometry (EI-MS)

Electron Impact ionization reveals the structural asymmetry via McLafferty rearrangements and alpha-cleavages.

-

Molecular Ion [M]⁺: m/z 254 (often weak).

-

Base Peak (McLafferty): m/z 86 .

-

Mechanism:[1] Rearrangement involving the tridecyl chain gamma-hydrogen.

-

Fragment: Enol of 2-pentanone ([CH₂=C(OH)C₃H₇]⁺ is incorrect; actual fragment is the enol of 2-pentanone derived from the propyl side carbonyl retention? No.

-

Correction: The McLafferty rearrangement on the tridecyl side (long chain) involves the gamma-hydrogen of the tridecyl chain transferring to the oxygen. The bond cleavage occurs between the alpha and beta carbons of the tridecyl chain.

-

Resulting Ion: The carbonyl stays with the short chain (propyl). The fragment is the enol of 2-pentanone (C₅H₁₀O, m/z 86).

-

-

Alpha-Cleavage:

-

Loss of Propyl radical → [C₁₃H₂₇-C≡O]⁺ (m/z 211 ).

-

Loss of Tridecyl radical → [C₃H₇-C≡O]⁺ (m/z 71 ).

-

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

| Shift (δ) | Multiplicity | Integration | Assignment |

| 2.38 | Triplet (t) | 4H | α-CH₂ (Protons adjacent to C=O on both sides) |

| 1.56 | Multiplet (m) | 4H | β-CH₂ (Protons beta to C=O) |

| 1.25 | Broad Singlet | ~20H | Bulk CH₂ (Chain interior) |

| 0.91 | Triplet (t) | 3H | Terminal CH₃ (Propyl side) |

| 0.88 | Triplet (t) | 3H | Terminal CH₃ (Tridecyl side) |

Applications in Research & Industry

Pheromone Research

Long-chain ketones act as semiochemicals in various insect orders. 4-Heptadecanone is structurally homologous to pheromones found in Lepidoptera and Hymenoptera. It is used as:

-

Biosynthetic Probe: Investigating fatty acid oxidation pathways in pheromone glands.

-

Behavioral Antagonist: In field trials, saturated ketone analogs often disrupt the mating signals of pests relying on unsaturated ketone pheromones.

Analytical Standards

Due to its high boiling point and chemical stability, 4-heptadecanone is a standard for calculating Kovats Retention Indices (RI) in gas chromatography, specifically for distinguishing between isomeric ketones in complex lipid mixtures.

Safety & Handling (SDS Summary)

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended to maintain solid state and prevent tackiness).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner.

-

References

-

NIST Chemistry WebBook. 4-Heptadecanone: Gas Phase Ion Energetics and Spectral Data. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. Compound Summary: 4-Heptadecanone (CID 98675). National Library of Medicine. Available at: [Link]

-

CAS Common Chemistry. 4-Heptadecanone Physicochemical Properties. American Chemical Society.[4] Available at: [Link]

Sources

Technical Guide: 4-Heptadecanone in Insect Chemical Ecology

[1]

12Part 1: Executive Summary & Chemical Profile[1][2]

4-Heptadecanone (CAS: 53685-77-1) is a saturated aliphatic ketone.[1][3] Unlike highly volatile pheromones that trigger long-range attraction, this C17 molecule functions primarily at the contact or near-field range .[1] In the context of drug development and agrochemistry, it is investigated for two primary applications:

-

Allomonal Defense: As a bioactive component in plant lipophilic extracts (e.g., Persea americana) that signals toxicity or unpalatability to herbivorous insects.[2]

-

Analytical Standardization: Its precise elution profile makes it the "Gold Standard" internal reference for normalizing GC-MS data in pheromone research, ensuring accurate quantification of co-occurring terpenes and esters.[2]

Physicochemical Profile[1][3][4][5][6][7]

| Property | Value | Relevance to Bioactivity |

| IUPAC Name | Heptadecan-4-one | Target Molecule |

| Formula | Lipophilic, crosses insect cuticle | |

| Molecular Weight | 254.45 g/mol | Low volatility; persistent on surfaces |

| Physical State | Waxy Solid / Low-melt Solid | Functions as a contact cue (tarsal detection) |

| LogP (Predicted) | ~7.5 | High bioaccumulation potential in insect lipids |

| Boiling Point | ~320°C (at 760 mmHg) | Stable in field dispensers |

Part 2: Synthesis & Production Protocols

For behavioral assays, high-purity (>98%) material is required to exclude false positives from solvent impurities.[1][2] The following Weinreb Amide Synthesis route is recommended over direct Grignard addition to avoid over-alkylation (tertiary alcohol formation).

Protocol A: Regioselective Synthesis via Weinreb Amide[1][2]

Rationale: This pathway guarantees the ketone functionality at the C4 position without isomer contamination.[1][2]

Reagents:

-

Butyric acid (C4 precursor)[2]

-

N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)[1][2]

-

Tridecylmagnesium bromide (C13 Grignard reagent)[2]

Step-by-Step Methodology:

-

Amide Formation:

-

Activate Butyric acid with EDC/HOBt in Dichloromethane (DCM) at 0°C.

-

Add N,O-Dimethylhydroxylamine HCl and N-methylmorpholine.

-

Stir for 12h. Purify the resulting N-methoxy-N-methylbutyramide.

-

Checkpoint: Verify amide formation via IR (approx. 1660 cm⁻¹).[2]

-

-

Grignard Addition:

-

Purification:

Visualization: Synthesis Pathway[1][2]

Figure 1: Regioselective synthesis of 4-Heptadecanone preventing tertiary alcohol byproducts.

Part 3: Analytical Application (Internal Standard)[2][6][8]

In insect chemical ecology, quantifying pheromones requires an internal standard (IS) that mimics the analyte's chemistry but does not exist naturally in the sample.[2] 4-Heptadecanone is the IS of choice for analyzing sesquiterpenes and fatty acid derivatives.[1]

Standardization Protocol

-

Preparation: Prepare a stock solution of 4-Heptadecanone at 100 ng/µL in Hexane.

-

Sample Spiking: Add exactly 5 µL of IS stock to the insect extract (e.g., gland macerate or headspace collection).[2]

-

Calculation:

Why 4-Heptadecanone?

Part 4: Biological Activity & Behavioral Assays[1][2]

4-Heptadecanone acts as a semiochemical at the plant-insect interface.[1] It is a component of the defensive oil of Persea americana, suggesting activity as an antifeedant or repellent against generalist herbivores.[2]

Experiment 1: No-Choice Contact Bioassay (Antifeedant)

Objective: Determine if 4-Heptadecanone inhibits feeding in generalist herbivores (e.g., Spodoptera spp. or Coleoptera).

Protocol:

-

Leaf Discs: Cut 2 cm diameter leaf discs from a host plant.

-

Treatment:

-

Exposure: Place one insect larva per petri dish containing a treated disc.

-

Measurement: After 24h, scan leaf discs and calculate the consumed surface area using ImageJ software.

-

Index Calculation:

(Where C = Control consumption, T = Treated consumption).

Experiment 2: Tarsal Reflex Assay (Contact Irritancy)

Objective: Assess if the molecule acts as an irritant upon tarsal contact (mimicking defensive secretion function).[2]

Protocol:

-

Coat the interior of a glass vial with 4-Heptadecanone (

). -

Introduce the test insect (e.g., Ant or Beetle).[2]

-

Video Tracking: Record for 15 minutes.

-

Scoring: Quantify "Grooming Events" (cleaning of antennae/legs) and "Velocity" (agitation speed). A significant increase in grooming compared to solvent control indicates recognition of a noxious surface cue.[1][2]

Visualization: Bioassay Logic Flow

Figure 2: Decision matrix for selecting contact-based assays over volatility-based assays for C17 ketones.

Part 5: References

-

Rodriguez-Saona, C., et al. (2021).[2][4] "Fatty Acid Derivatives Isolated from the Oil of Persea americana (Avocado) Protects against Neomycin-Induced Hair Cell Damage."[1][2][5] Molecules, 26(2), 433.[2] Link

-

Context: Identifies 4-Heptadecanone in avocado oil, linking it to plant defense chemistry.

-

-

El-Sayed, A. M. (2023).[2][6] "The Pherobase: Database of Insect Pheromones and Semiochemicals."[1][2] Pherobase.com.[1][2] Link[2]

-

Millar, J. G., & Haynes, K. F. (1998).[2] "Methods in Chemical Ecology: Chemical Methods." Springer.[1][2] Link

-

Context: Standard protocols for using ketones as internal standards in GC-MS.[1]

-

-

CAS Common Chemistry. (2023).[2][7] "4-Heptadecanone - Substance Detail." American Chemical Society.[1][2][7][8] Link[2][7]

-

Vander Meer, R. K., et al. (2019).[2] "Pheromone Communication in Social Insects: Ants and Termites." Westview Press.[1][2]

-

Context: Discusses the role of long-chain cuticular ketones in nestmate recognition.[1]

-

Sources

- 1. Myristic acid | CAS#:544-63-8 | Chemsrc [chemsrc.com]

- 2. JP6323940B2 - Method for producing alkylpolyglycoside - Google Patents [patents.google.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Fatty Acid Derivatives Isolated from the Oil of Persea americana (Avocado) Protects against Neomycin-Induced Hair Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of rootstocks on the flavor quality of huanglongbing-affected sweet orange juices using targeted flavoromics strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. dokumen.pub [dokumen.pub]

An In-depth Technical Guide on the Role of Ketones in Ant Trail-Following Behavior: A Case Study on 4-Heptadecanone and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Effective communication is the cornerstone of the ecological success of social insects. Among the most sophisticated forms of this communication is chemical trail-following, a behavior predominantly mediated by pheromones. This guide delves into the role of long-chain aliphatic ketones in this intricate process. While the initial focus of this investigation was 4-Heptadecanone, a comprehensive review of the scientific literature reveals no evidence supporting its function as a trail-following pheromone in any known ant species. However, this exploration has led to the significant finding that a closely related isomer, 9-Heptadecanone, is a key component of the trail pheromone in the African stink ant, Paltothyreus tarsatus. This guide, therefore, pivots to provide a detailed technical overview of the established role of 9-Heptadecanone, while also discussing the broader context of ketone involvement in ant chemical communication. We will explore the chemical properties of these compounds, the neurobiological basis of their perception, and present detailed, field-proven methodologies for their identification and bioassay. This document serves as a vital resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction: The Chemical Language of Ants

Ants, as highly social organisms, rely on a complex repertoire of chemical signals, known as semiochemicals, to orchestrate their collective activities.[1] These chemical messages mediate a wide array of behaviors, from nestmate recognition and alarm signaling to the coordination of foraging and nest relocation.[2] Trail pheromones are of particular importance, enabling ants to mark pathways to food sources, new nest sites, or territories, thereby ensuring efficient resource exploitation and colony cohesion.[3][4] These chemical trails are typically composed of volatile or semi-volatile organic compounds, which are deposited by foraging ants and detected by the antennae of their nestmates.[5] The chemical diversity of ant trail pheromones is vast, encompassing a range of compound classes including pyrazines, alkaloids, and terpenoids.[6] This guide will specifically focus on the emerging role of long-chain aliphatic ketones in this chemical communication system.

4-Heptadecanone: An Unsubstantiated Candidate for Trail-Following Behavior

Initial inquiries into the role of 4-Heptadecanone in ant trail-following behavior have not yielded any supporting scientific evidence. Extensive searches of the chemical ecology and entomology literature have failed to identify any study that implicates 4-Heptadecanone as a trail pheromone in any ant species. While its chemical properties are similar to other semiochemicals, its specific role in this context remains unproven.

Chemical Properties of 4-Heptadecanone

To provide a comprehensive understanding, the known chemical properties of 4-Heptadecanone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O | [7] |

| Molecular Weight | 254.45 g/mol | [7] |

| CAS Number | 53685-77-1 | [7] |

| Appearance | Not specified | |

| Melting Point | 41.5 °C | [3] |

| Boiling Point | Not specified | |

| Solubility | Not specified |

9-Heptadecanone: A Confirmed Trail Pheromone Component in Paltothyreus tarsatus

In contrast to 4-Heptadecanone, its isomer, 9-Heptadecanone, has been identified as a crucial component of the trail pheromone in the ponerine ant, Paltothyreus tarsatus.[8] This species, commonly known as the African stink ant, utilizes a trail pheromone produced in its sternal glands to recruit nestmates to large prey items or termite nests.[8] This discovery underscores the importance of precise molecular structure in the specificity of chemical communication.

Chemical Properties of 9-Heptadecanone

The chemical properties of 9-Heptadecanone are presented below for comparison with its isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O | [6][9] |

| Molecular Weight | 254.46 g/mol | [10] |

| CAS Number | 540-08-9 | [6][9] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 51-53 °C | [10] |

| Boiling Point | 250-253 °C | [10] |

| Odor | Pleasant, waxy | [10] |

The Broader Role of Ketones in Ant Chemical Communication

While the focus of this guide is on trail-following, it is important to note that other ketones play diverse roles in ant communication. For instance, 4-methyl-3-heptanone is a well-documented alarm pheromone in several ant species, eliciting behaviors such as aggression and dispersal. In contrast, 2-heptadecanone has been identified as a repellent emitted from insect cadavers infected with entomopathogenic nematodes, deterring ants like Lasius niger.[11] These examples highlight the functional diversity of ketones as semiochemicals, where subtle structural variations can lead to vastly different behavioral responses.

Methodologies for the Study of Ant Trail-Following Pheromones

The identification and characterization of trail pheromones require a multi-step, interdisciplinary approach that combines chemical analysis with behavioral bioassays.

Pheromone Extraction and Chemical Identification

The primary technique for identifying the chemical constituents of insect glandular secretions is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

Experimental Protocol: Pheromone Identification via GC-MS

-

Gland Dissection: The first step involves the careful dissection of the exocrine glands suspected of producing the trail pheromone (e.g., sternal glands, poison gland, Dufour's gland) from worker ants.[5] This is typically performed under a dissecting microscope.

-

Solvent Extraction: The dissected glands are then immersed in a small volume of a suitable organic solvent, such as hexane or dichloromethane, to extract the chemical constituents.[15]

-

GC-MS Analysis: The solvent extract is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the individual compounds in the mixture based on their volatility and interaction with the stationary phase of the column. As each compound elutes from the GC, it enters the MS, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or known standards.[12][13]

Caption: Workflow for the identification of insect pheromones using GC-MS.

Behavioral Bioassays

Once a candidate pheromone is identified, its behavioral activity must be confirmed through bioassays.[1][16]

Experimental Protocol: Trail-Following Bioassay

-

Arena Preparation: A neutral substrate, such as filter paper, is placed in a foraging arena.[17]

-

Trail Application: A trail of the synthetic candidate compound, dissolved in a suitable solvent, is drawn on the substrate. A solvent-only trail serves as a control.[17] The concentration of the synthetic pheromone should ideally match the natural concentration found in the ant's gland.[18]

-

Ant Introduction: Individual worker ants are introduced into the arena and their behavior is observed and recorded.

-

Data Analysis: The primary metric for a positive response is the distance the ant follows the artificial trail and the time spent on the trail compared to the control.[17]

Sources

- 1. Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Trail pheromone - Wikipedia [en.wikipedia.org]

- 5. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 6. 9-Heptadecanone [webbook.nist.gov]

- 7. 4-Heptadecanone [webbook.nist.gov]

- 8. antwiki.org [antwiki.org]

- 9. 9-Heptadecanone [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Biosynthesis Pathway of Long-Chain Ketones in Insects

Executive Summary

Long-chain ketones in insects, particularly methyl ketones, serve critical roles as contact sex pheromones and defense compounds. Unlike simple volatile ketones (e.g., acetone), these long-chain variants (C27–C29) are non-volatile, waxy compounds integrated into the cuticular lipid profile.

This guide details the de novo biosynthetic pathway of these compounds, using the German cockroach (Blattella germanica) as the primary mechanistic model. The pathway represents a specialized divergence from standard cuticular hydrocarbon (CHC) synthesis, involving the enzymatic oxidation of methyl-branched alkanes. Understanding this pathway offers high-value targets for novel pest control strategies (e.g., mating disruption) and insecticide resistance management.

Part 1: The Biochemistry of Long-Chain Ketone Formation

The biosynthesis of long-chain ketones is not a single-step reaction but a modular process involving fatty acid synthesis, elongation, decarboxylation, and terminal oxidation.

The Precursor Phase: Methyl-Branched Fatty Acid Synthesis

The carbon backbone is generated via the Fatty Acid Synthase (FAS) complex. Unlike linear fatty acids derived solely from Acetyl-CoA and Malonyl-CoA, the characteristic methyl branching of insect ketones (e.g., at positions 3 and 11) requires the incorporation of methylmalonyl-CoA (derived from propionate or amino acid catabolism) instead of malonyl-CoA at specific intervals during chain assembly.

-

Enzyme: Microsomal Fatty Acid Synthase (FAS).

-

Substrates: Acetyl-CoA (Primer), Malonyl-CoA (Extender), Methylmalonyl-CoA (Branching unit).

-

Outcome: Methyl-branched fatty acyl-CoAs.

Chain Elongation (The ELOVL System)

The branched fatty acids are elongated to Very Long Chain Fatty Acids (VLCFAs) within the endoplasmic reticulum. This is catalyzed by Elongases of Very Long Chain Fatty Acids (ELOVL) , which add C2 units from malonyl-CoA.

The Hydrocarbon Intermediate (Decarbonylation)

Before becoming a ketone, the fatty acid is converted into a hydrocarbon. This is a critical divergence point. The fatty acyl-CoA is reduced to an aldehyde, which is then decarbonylated (losing one carbon as CO₂) to form an alkane.

-

Key Enzyme: CYP4G19 (in B. germanica).[1][2][3] This is an insect-specific P450 oxidative decarbonylase.[4]

-

Mechanism: Aldehyde

Alkane + CO₂. -

Significance: This step creates the stable alkane backbone (e.g., 3,11-dimethylnonacosane) that serves as the direct substrate for ketone synthesis.

The Terminal Oxidation (The "Ketone Switch")

This is the defining step for ketone biosynthesis. The alkane is not the end product; it is further processed in a sex-specific and age-specific manner (regulated by Juvenile Hormone).[5][6]

-

Hydroxylation: The alkane is hydroxylated at the C2 position to form a secondary alcohol (e.g., 3,11-dimethylnonacosan-2-ol).

-

Oxidation: The alcohol is oxidized to the corresponding methyl ketone (e.g., 3,11-dimethylnonacosan-2-one).

Critical Insight: The conversion of the alkane to the ketone is the rate-limiting, sexually dimorphic step. While both sexes possess the alkane, only mature females (under high Juvenile Hormone titer) efficiently convert the alkane to the ketone pheromone.

Part 2: Pathway Visualization

The following diagram illustrates the flow from metabolic precursors to the bioactive pheromone, highlighting the critical enzymatic checkpoints.

[7][8]

Part 3: Experimental Characterization & Protocols

To validate this pathway in a target species, researchers must demonstrate the precursor-product relationship and identify the specific enzymes.

Protocol: In Vivo Radiolabeling

This protocol tracks the carbon flow from the hydrocarbon precursor to the ketone product, confirming the oxidative pathway.

Objective: Determine if cuticular hydrocarbons are direct precursors to methyl ketones.

-

Preparation of Radiolabel: Synthesize or purchase tritiated hydrocarbon precursor (e.g., [11,12-³H₂]-3,11-dimethylnonacosane).

-

Application:

-

Anesthetize insects (e.g., B. germanica females, day 5 post-eclosion) with CO₂.

-

Topically apply 1 µg of radiolabeled hydrocarbon in 1 µL hexane to the abdominal tergites.

-

-

Incubation: Incubate insects for 24–48 hours to allow for metabolic conversion.

-

Extraction:

-

Wash cuticular lipids with hexane (2 mL x 2).

-

Extract internal lipids with chloroform:methanol (2:1).

-

-

Analysis:

-

Fractionate extracts using Thin Layer Chromatography (TLC) on silica gel (Solvent: Hexane:Ether:Formic Acid, 80:20:1).

-

Scan TLC plates with a radio-scanner to identify peaks corresponding to the alkane, alcohol, and ketone standards.[5][6]

-

Validation: The appearance of a radiolabeled ketone peak confirms the Alkane

Ketone pathway.

-

Protocol: RNAi Knockdown of CYP4G

To prove the dependence of ketone production on the hydrocarbon pool, silence the decarbonylase gene.

Objective: Validate CYP4G19 as the gatekeeper for the hydrocarbon backbone.

-

dsRNA Synthesis: Generate dsRNA targeting a 300–500 bp region of the CYP4G19 gene (or species equivalent).

-

Injection: Inject 1–2 µg of dsRNA into the hemocoel of newly emerged adults or late-instar nymphs.

-

Phenotype Assessment:

-

Day 5-7 Post-Injection: Extract cuticular lipids using hexane.

-

Quantification: Analyze via GC-MS using an internal standard (e.g., hexacosane).

-

Expected Result: Significant reduction in both the parent alkane (3,11-dimethylnonacosane) and the downstream ketone pheromone, confirming the linear biosynthetic relationship.

-

Part 4: Data Summary of Key Enzymes

The following table summarizes the enzymes confirmed in the Blattella model, which serves as the template for insect ketone biosynthesis.

| Enzyme Class | Specific Target (Example) | Function in Pathway | Substrate | Product |

| P450 Decarbonylase | CYP4G19 | Hydrocarbon Synthesis | Long-chain Aldehyde | Alkane + CO₂ |

| Fatty Acid Synthase | FAS (Microsomal) | Backbone Assembly | Acetyl/Malonyl/Methylmalonyl-CoA | Methyl-branched Acyl-CoA |

| P450 Monooxygenase | Unidentified P450 | Terminal Functionalization | Methyl-branched Alkane | Secondary Alcohol |

| Dehydrogenase | Unidentified Oxidase | Final Oxidation | Secondary Alcohol | Methyl Ketone |

Drug Development Implication

Targeting CYP4G19 is a high-potential strategy for pest control. Unlike general metabolic enzymes, CYP4G enzymes are insect-specific. Inhibiting this enzyme causes desiccation (loss of waterproofing alkanes) and mating disruption (loss of ketone pheromones), providing a dual-action mechanism of failure.

References

-

Chase, J. et al. (1992). Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one. Proceedings of the National Academy of Sciences. Link

-

Schal, C. et al. (2008). New Contact Sex Pheromone Components of the German Cockroach, Blattella germanica, Predicted from the Proposed Biosynthetic Pathway. Journal of Chemical Ecology. Link

-

Qiu, X. et al. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis.[4] Proceedings of the National Academy of Sciences. Link

-

Chen, Z. et al. (2019). Involvement of integument-rich CYP4G19 in hydrocarbon biosynthesis and cuticular penetration resistance in Blattella germanica (L.). Pest Management Science. Link

-

Jurenka, R. (2004). Insect Pheromone Biosynthesis. Topics in Current Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Involvement of integument-rich CYP4G19 in hydrocarbon biosynthesis and cuticular penetration resistance in Blattella germanica (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. w4.paca.inrae.fr [w4.paca.inrae.fr]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Heptadecanone: Phytochemical Profiling, Biosynthesis, and Pharmacological Potential

Content Type: Technical Whitepaper Audience: Senior Researchers, Phytochemists, and Drug Discovery Specialists

Executive Summary

4-Heptadecanone (C17H34O) is a long-chain aliphatic ketone occurring as a volatile organic compound (VOC) in specific medicinal rhizomes and seeds, most notably within the Zingiberaceae family (Alpinia spp.).[1] Unlike its more ubiquitous isomers (e.g., 2-heptadecanone or 9-heptadecanone), the 4-positionyl isomer represents a specialized metabolic shunt in plant fatty acid biosynthesis.

This technical guide provides a rigorous framework for the isolation, identification, and pharmacological assessment of 4-Heptadecanone.[1] We address the analytical challenge of distinguishing this isomer from co-eluting terpenes and positional isomers using Kovats Retention Indices (RI) and specific mass spectral fragmentation patterns.

Chemical Constitution & Biosynthetic Context[2][3][4][5]

Physicochemical Profile

4-Heptadecanone is a lipophilic molecule characterized by a carbonyl group at the C4 position of a 17-carbon chain.[1] Its structural specificity dictates its volatility and interaction with biological membranes.[1]

| Property | Value / Description |

| IUPAC Name | Heptadecan-4-one |

| CAS Number | 53685-77-1 (Isomer specific) |

| Molecular Formula | C₁₇H₃₄O |

| Molecular Weight | 254.45 g/mol |

| Physical State | Waxy solid or viscous liquid (ambient temp) |

| Solubility | Soluble in hexane, chloroform, DCM; Insoluble in water |

| LogP (Predicted) | ~7.5 (Highly Lipophilic) |

Biosynthetic Pathway

While methyl ketones (2-ones) are derived from the decarboxylation of

Diagram 1: Proposed Biosynthetic Pathway of Long-Chain Ketones

This diagram illustrates the divergence from standard fatty acid synthesis (FAS) toward ketone production.[1]

Caption: Proposed biosynthetic divergence. While standard beta-oxidation yields 2-ketones, 4-heptadecanone likely arises from alternative acyl-priming or specific chain termination events.

Botanical Sources & Distribution[1]

The occurrence of 4-Heptadecanone is often masked by the high abundance of terpenes (e.g., 1,8-cineole) in essential oils. It is a minor but chemotaxonomically significant constituent in the Zingiberaceae family.[1]

| Botanical Species | Part Used | Relative Abundance | Primary Matrix Components |

| Alpinia katsumadai | Seeds (Katsumadai) | 0.1% - 1.5% | Pinocembrin, 1,8-Cineole, Alpinetin |

| Amomum tsaoko | Fruit/Seeds | Trace - 0.5% | Geranial, Neral, Tsaokokoenol |

| Schisandra chinensis | Berries | Trace | Schisandrin, Gomisin |

| Curcuma wenyujin | Rhizome | Trace | Curdione, Germacrone |

Scientific Insight: In Alpinia katsumadai, the presence of long-chain ketones acts as a lipophilic carrier, potentially enhancing the bioavailability of the co-occurring diarylheptanoids (e.g., katsumadain).

Analytical Methodologies: Isolation & Identification[8]

Distinguishing 4-Heptadecanone from its isomers (2-, 8-, 9-heptadecanone) requires high-resolution gas chromatography. Relying solely on MS library matching (NIST/Wiley) often leads to misidentification due to similar fragmentation patterns.[1]

Validated Protocol: HS-SPME-GC-MS

Objective: Extraction and separation without thermal degradation.[1]

Step 1: Sample Preparation

-

Pulverize dried Alpinia seeds (2g) to a fine powder (mesh 40).

-

Place in a 20mL headspace vial.

-

Internal Standard: Add 5 µL of 2-Undecanone (100 µg/mL in methanol) to the matrix for semi-quantitation.

Step 2: Extraction (Solid Phase Micro-Extraction)

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The triple-phase fiber captures the wide volatility range from terpenes to long-chain ketones.

-

Incubation: 60°C for 15 mins (equilibrium).

-

Extraction: 30 mins at 60°C with agitation (250 rpm).

Step 3: GC-MS Parameters

-

Column: DB-5ms or HP-5MS (30m x 0.25mm x 0.25µm).[1] Non-polar phase is essential for separating aliphatic isomers.[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Temperature Program:

-

Initial: 50°C (hold 2 min).

-

Ramp 1: 5°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C (hold 5 min).

-

-

Inlet: Splitless mode, 250°C.

Step 4: Identification Criteria (The "Triad of Truth") To confirm 4-Heptadecanone specifically:

-

Retention Index (RI): Calculate Kovats RI relative to C8-C20 alkane standards. 4-Heptadecanone elutes after 2-heptadecanone but before the central isomers (8- or 9-).[1]

-

Target RI (DB-5): Approx 1860 - 1880.[1]

-

-

McLafferty Rearrangement: Look for the characteristic base peak or significant fragment at m/z 86 (C4 cleavage) or m/z 58 (if rearrangement differs).[1] Note: 2-Heptadecanone shows a distinct m/z 58 base peak.[1] 4-Heptadecanone will show a shift.

-

Molecular Ion: Weak visible parent ion at m/z 254 .[1]

Pharmacological & Ecological Significance[1]

While direct pharmacological studies on isolated 4-Heptadecanone are emerging, its activity is inferred from the structure-activity relationships (SAR) of long-chain ketones and the ethnomedicinal profile of Alpinia.

Mechanisms of Action[1]

-

Anti-inflammatory (NF-κB Modulation): Long-chain aliphatic ketones have been shown to inhibit the phosphorylation of NF-κB in macrophage models, reducing cytokine release (IL-6, TNF-α).[1]

-

Antimicrobial/Antifungal: The lipophilic tail disrupts bacterial cell membranes, increasing permeability.[1]

-

Pheromonal/Allelochemical: In an ecological context, odd-chain ketones often serve as insect repellents or attractants depending on the species.[1]

Diagram 2: Pharmacological Investigation Workflow

This workflow outlines the path from extraction to validated bioactivity.[1]

Caption: Workflow for isolating 4-Heptadecanone and validating its anti-inflammatory and antimicrobial potential.

Challenges & Future Directions

-

Isomeric Resolution: The primary challenge remains the commercial unavailability of a pure 4-Heptadecanone standard.[1] Researchers often must synthesize it via Grignard reaction (Propylmagnesium bromide + Tetradecanenitrile) to create a reference standard.[1]

-

Matrix Effects: In complex essential oils, high concentrations of sesquiterpenes can suppress the ionization of ketones.[1]

-

Therapeutic Window: Determining the cytotoxicity limit is crucial, as long-chain ketones can be skin irritants at high concentrations (as noted in safety data for general heptadecanones).[1]

References

-

Yang, Y., et al. (2025). Comprehensive metabolites characterization of Alpinia katsumadai seeds via a multiplex approach of UHPLC–MS/MS and GC–MS techniques.[1][2] Scientific Reports.[1][2]

-

PubChem. 8-Heptadecanone Compound Summary (Isomer Analog Data). National Library of Medicine.[1]

-

Thermo Fisher Scientific. GC-MS Sample Preparation Protocols.

-

CAS Common Chemistry. 4-Heptadecanone (CAS 53685-77-1) Registry.[1][3][3]

-

Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

Sources

Navigating the Scented World: A Technical Guide to the Discovery and Identification of Insect Pheromones

A Note to the Researcher: An exhaustive review of chemical ecology literature indicates that 4-Heptadecanone is not a recognized pheromone component for the tobacco budworm, Heliothis virescens . Seminal and contemporary research consistently identifies the female-produced sex pheromone of this species as a complex blend of aldehydes and their derivatives.

Therefore, this guide has been structured to address the core of your request—an in-depth technical exploration of pheromone discovery and identification—by focusing on a well-documented, major component of the Heliothis virescens sex pheromone: (Z)-11-Hexadecenal . This approach ensures scientific accuracy while providing a robust framework for understanding the methodologies and logical underpinnings of pheromone research.

Introduction: The Lingering Trail of Discovery

The identification of insect pheromones is a cornerstone of chemical ecology, offering profound insights into insect behavior and providing powerful tools for integrated pest management. The journey from observing a behavioral cue to identifying the causative molecule is a meticulous process of hypothesis-driven experimentation. This guide will dissect this process, using the discovery of (Z)-11-Hexadecenal in Heliothis virescens as a guiding example.

Part 1: The Genesis of a Hypothesis - Behavioral Observations

The initial impetus for pheromone discovery almost invariably arises from behavioral observations. For nocturnal moths like Heliothis virescens, the synchronized activity of males in the presence of virgin females strongly suggests chemical communication.

Key Observation: During a specific period of the scotophase (dark period), virgin female H. virescens adopt a characteristic "calling" posture, with the abdomen extended and wings vibrating. This behavior is correlated with the attraction of males from a distance, who exhibit a characteristic upwind flight pattern. This stereotyped, long-range attraction is a hallmark of a sex attractant pheromone.

Part 2: Capturing the Ephemeral Message - Pheromone Collection & Extraction

The primary challenge in pheromone identification is the minute quantity of the active compound(s) produced by the insect. The choice of collection and extraction methodology is therefore critical to obtaining a sufficient and representative sample.

Protocol 1: Pheromone Gland Excision and Solvent Extraction

This is a common and effective method for obtaining a concentrated extract of pheromone components.

Causality Behind the Choice: Excising the pheromone gland, located at the terminal abdominal segments, directly targets the source of production, minimizing contamination from other parts of the insect's body. Solvent extraction with a non-polar solvent like hexane is chosen due to the lipophilic nature of most moth pheromones, which are typically fatty acid derivatives.

Step-by-Step Methodology:

-

Insect Rearing and Selection: Virgin female H. virescens are reared under a controlled photoperiod (e.g., 14:10 light:dark cycle) to synchronize their calling behavior. Females aged 2-3 days are typically selected during their peak calling period (mid-scotophase).

-

Gland Excision: The terminal abdominal segments containing the pheromone gland are carefully excised using fine forceps and micro-scissors under a dissecting microscope.

-

Solvent Extraction: The excised glands are immediately submerged in a small volume of high-purity hexane (e.g., 10 glands in 100 µL) in a clean glass vial.

-

Extraction Period: The glands are allowed to extract for a period of 30 minutes to several hours at room temperature.

-

Extract Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract. The final volume is adjusted for subsequent analysis.

Part 3: Deciphering the Chemical Signature - Analytical Identification

The crude extract contains a mixture of compounds. The next stage involves separating and identifying the biologically active components.

Workflow for Pheromone Identification

Caption: Workflow for the discovery and identification of an insect pheromone.

Protocol 2: Gas Chromatography-Electroantennography (GC-EAG)

This powerful technique couples the separation capability of gas chromatography with the sensitivity of an insect's antenna to pinpoint biologically active compounds.

Causality Behind the Choice: An insect's antenna is an exquisitely sensitive and selective detector for its own pheromones. By using the antenna as a biological detector, researchers can quickly identify which compounds in a complex mixture are relevant to the insect's olfactory system, ignoring those that are not.

Step-by-Step Methodology:

-

GC Separation: A small aliquot of the pheromone gland extract is injected into a gas chromatograph. The GC column separates the individual compounds based on their volatility and interaction with the stationary phase.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed towards the EAG preparation.

-

Antennal Preparation: An antenna is excised from a male H. virescens and mounted between two electrodes. The electrodes are connected to an amplifier to record the electrical signals from the antenna.

-

Signal Recording: As the separated compounds elute from the GC and pass over the antenna, any compound that elicits an olfactory response will cause a depolarization of the antennal neurons, which is recorded as a negative voltage deflection (an EAG response).

-

Data Correlation: The EAG responses are time-aligned with the peaks from the FID. Peaks that elicit a corresponding EAG response are identified as biologically active.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Once active compounds are identified by GC-EAG, GC-MS is used for their structural elucidation.

Causality Behind the Choice: Mass spectrometry provides a unique fragmentation pattern for each compound, which acts as a chemical "fingerprint." By comparing this fragmentation pattern to libraries of known compounds and through careful interpretation, the molecular structure of the unknown compound can be determined.

Step-by-Step Methodology:

-

GC Separation: Similar to GC-EAG, the pheromone extract is separated by gas chromatography.

-

Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The mass-to-charge ratio of the resulting fragments is measured.

-

Spectral Analysis: The resulting mass spectrum is analyzed. For (Z)-11-Hexadecenal, characteristic fragments would be observed that are consistent with a 16-carbon aldehyde with one double bond. The position of the double bond can often be inferred from the fragmentation pattern or determined by derivatization reactions followed by MS analysis.

-

Library Matching: The obtained mass spectrum is compared against spectral libraries (e.g., NIST) to find potential matches.

Table 1: Key Pheromone Components of Heliothis virescens

| Compound | Abbreviation | Typical Percentage in Gland Extract |

| (Z)-11-Hexadecenal | Z11-16:Ald | ~60-70% |

| (Z)-9-Tetradecenal | Z9-14:Ald | ~15-20% |

| Hexadecanal | 16:Ald | ~5-10% |

| Tetradecanal | 14:Ald | ~2-5% |

| (Z)-11-Hexadecenol | Z11-16:OH | ~1-3% |

| (Z)-9-Hexadecenal | Z9-16:Ald | <1% |

| (Z)-7-Hexadecenal | Z7-16:Ald | <1% |

Part 4: Confirmation through Synthesis and Bioassays

The identification of a compound from the pheromone gland is not, by itself, proof of its pheromonal activity. The final validation comes from synthesizing the candidate compound and demonstrating that it elicits the same behavioral response as the natural pheromone.

Chemical Synthesis

The synthesis of (Z)-11-Hexadecenal would be undertaken to produce a pure standard for comparison with the natural product and for use in bioassays. The synthesis would need to confirm the geometry of the double bond as 'Z'.

Protocol 4: Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume.

Causality Behind the Choice: A wind tunnel allows for the precise control of variables such as wind speed, light intensity, and odor concentration. This enables a quantitative assessment of the insect's behavioral responses, such as upwind flight, casting, and landing at the source.

Step-by-Step Methodology:

-

Wind Tunnel Setup: A wind tunnel is set up with a controlled, laminar airflow. A release platform for the male moths is placed at the downwind end, and an odor source is placed at the upwind end.

-

Odor Source: A synthetic blend of the identified pheromone components, or individual components, is applied to a dispenser (e.g., a rubber septum).

-

Moth Acclimation: Male H. virescens are acclimated to the wind tunnel conditions.

-

Behavioral Observation: Moths are released onto the platform, and their flight behavior in response to the pheromone plume is recorded and scored for various behaviors (e.g., taking flight, upwind flight, contact with the source).

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different treatments (e.g., individual components vs. blends, different ratios of components).

Part 5: The Olfactory Pathway - From Antenna to Brain

The detection of pheromones initiates a cascade of events in the insect's nervous system, leading to a behavioral response.

Caption: Simplified signaling pathway for pheromone detection in a moth.

Conclusion: An Integrated Approach

The discovery and identification of 4-Heptadecanone, or more accurately, the components of the Heliothis virescens pheromone blend, exemplifies the interdisciplinary nature of chemical ecology. It requires a seamless integration of behavioral biology, analytical chemistry, organic synthesis, and neurophysiology. Each step in the process is not merely a procedural task but a logical progression that builds upon the previous one, ultimately leading to the elucidation of the chemical language that governs the lives of these insects. The knowledge gained from these endeavors not only enriches our understanding of the natural world but also provides us with environmentally benign tools to manage insect populations.

References

-

Klun, J. A., Plimmer, J. R., Bierl-Leonhardt, B. A., Sparks, A. N., Primiani, M., Chapman, O. L., ... & Lee, G. H. (1979). Sex pheromone chemistry of the female tobacco budworm moth, Heliothis virescens. Journal of Chemical Ecology, 5(5), 621-631. [Link]

-

Teal, P. E., Tumlinson, J. H., & Heath, R. R. (1986). Chemical and behavioral analyses of volatile sex pheromone components released by calling Heliothis virescens (F.) females (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 12(1), 107-126. [Link]

-

Vickers, N. J. (2000). Mechanisms of animal navigation in odor plumes. The Biological Bulletin, 198(2), 203-212. [Link]

-

Baker, T. C. (2009). Pheromones and flight behaviour. In Insect Pheromones and their Use in Pest Management (pp. 29-61). Springer, Dordrecht. [Link]

-

Groot, A. T., Estock, M., Horner, K., & Schöfl, G. (2016). The genetic basis of pheromone evolution in moths. Trends in Ecology & Evolution, 31(3), 210-218. [Link]

Methodological & Application

GC-MS analysis of 4-Heptadecanone in biological samples.

Application Note: High-Sensitivity Quantitation of 4-Heptadecanone in Biological Matrices via GC-MS

Executive Summary & Biological Context

4-Heptadecanone (C

-

A Lipid Peroxidation Biomarker: Generated during the oxidative degradation of long-chain fatty acids under stress conditions.

-

A Microbial Metabolite: Specific bacterial species (e.g., Pseudomonas, Actinobacteria) produce long-chain ketones as quorum-sensing signaling molecules or fermentation byproducts.

-

A Pharmacological Excipient/Impurity: Found in specialized lipid-based drug delivery formulations.

The Analytical Challenge:

4-Heptadecanone is highly lipophilic (LogP

Experimental Design & Rationale

Sample Preparation Strategy: Why LLE?

-

Protein Precipitation (PPT): Ineffective. The analyte binds strongly to albumin and lipoproteins; PPT often traps the analyte in the pellet.

-

Solid Phase Extraction (SPE): Viable (C18), but costly and prone to clogging with lipid-rich samples.

-

Liquid-Liquid Extraction (LLE): The Gold Standard for this application. Using a non-polar solvent (Hexane or MTBE) leverages the analyte's high LogP to partition it away from the aqueous plasma matrix, leaving salts and proteins behind.

Gas Chromatography Configuration

-

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).[3]

-

Reasoning: The analyte is non-polar. A general-purpose non-polar column provides excellent peak shape and thermal stability up to 300°C, necessary to elute this C17 compound (Boiling Point

250°C).

-

-

Inlet: Splitless mode.

-

Reasoning: Maximizes sensitivity for trace analysis.

-

Mass Spectrometry: Ion Selection

We utilize Electron Ionization (EI) at 70 eV. Identification relies on characteristic fragmentation patterns:

-

Alpha-Cleavage: Breaks the bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: Due to the long alkyl chains (propyl and tridecyl), a specific rearrangement occurs yielding a diagnostic even-mass ion.

Detailed Protocol

Materials & Reagents

-

Standard: 4-Heptadecanone (Reference Standard Grade, >98%).

-

Internal Standard (IS): 4-Heptanone-d14 or 2-Nonadecanone (structural analog).[3]

-

Solvents: MTBE (Methyl tert-butyl ether), Hexane (HPLC Grade).

-

Matrix: Human Plasma (K2EDTA) or Tissue Homogenate (10% w/v in PBS).

Step-by-Step Workflow

Step 1: Sample Pre-treatment [4]

-

Thaw plasma samples on ice.

-

Aliquot 200 µL of sample into a 1.5 mL glass centrifuge tube (Teflon-lined cap).

-

Add 10 µL of Internal Standard working solution (1 µg/mL in Methanol).

-

Vortex for 10 seconds.

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 600 µL of MTBE (Methyl tert-butyl ether).

-

Note: MTBE forms the upper layer and extracts the lipophilic ketone efficiently.

-

-

Vortex vigorously for 5 minutes (Multi-tube vortexer recommended).

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

-

Critical Step: Transfer 500 µL of the upper organic supernatant to a clean glass vial. Avoid disturbing the protein/aqueous interface.

Step 3: Concentration & Reconstitution

-

Evaporate the solvent to dryness under a gentle stream of Nitrogen (N

) at 35°C. -

Reconstitute the residue in 50 µL of Ethyl Acetate.

-

Transfer to a GC autosampler vial with a low-volume insert.

Instrument Parameters

| Parameter | Setting |

| GC System | Agilent 7890B / 8890 or equivalent |

| Column | HP-5ms UI (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet Temp | 280°C |

| Injection | 1 µL, Splitless (Purge flow 50 mL/min @ 0.75 min) |

| Oven Program | 60°C (hold 1 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C (EI Source) |

| Quad Temp | 150°C |

Data Analysis & Fragmentation Logic

Fragmentation Pathway (Mechanism)

The structure of 4-Heptadecanone is: CH3-CH2-CH2 - C(=O) - (CH2)12-CH3[3]

-

Alpha Cleavage (Propyl side): Loss of Propyl (C

H-

Fragment: [O=C-(CH2)12-CH3]+

m/z 211 [3]

-

-

Alpha Cleavage (Tridecyl side): Loss of Tridecyl (C

H-

Fragment: [CH3-CH2-CH2-C=O]+

m/z 71 (Dominant Acylium Ion)[3]

-

-

McLafferty Rearrangement:

-

Gamma-hydrogen on the tridecyl chain transfers to the carbonyl oxygen.

-

Cleavage between alpha and beta carbons of the tridecyl chain.

-

Resulting Ion: [CH2=C(OH)-C3H7]+ (Enol of 2-pentanone equivalent).[3]

-

Calculation: 14 (CH2) + 12 (C) + 17 (OH) + 43 (Propyl) = m/z 86 .

-

SIM Acquisition Table

| Ion Type | m/z | Dwell Time (ms) | Purpose |

| Target | 86.1 | 50 | Quantifier (McLafferty - High Specificity) |

| Target | 71.1 | 50 | Qualifier 1 (Alpha Cleavage) |

| Target | 43.1 | 25 | Qualifier 2 (Propyl cation - Common, use with caution) |

| Target | 211.2 | 50 | Qualifier 3 (High mass confirmation) |

| IS | Depends on IS | 50 | Quantifier for Internal Standard |

Visualizing the Workflow & Fragmentation

Caption: Figure 1. Optimized analytical workflow for 4-Heptadecanone, featuring Liquid-Liquid Extraction and specific MS fragmentation targeting.

Quality Assurance & Troubleshooting

Linearity & Calibration

-

Range: 5 ng/mL to 2000 ng/mL.

-

Weighting: 1/x

(essential for large dynamic ranges). -

Acceptance: R

> 0.995; Accuracy ±15% (±20% at LLOQ).

Common Issues & Solutions

-

Carryover: Due to the high boiling point and lipophilicity, 4-Heptadecanone can stick to the syringe or inlet liner.

-

Fix: Use 5 solvent washes (Hexane) pre- and post-injection. Change the inlet liner (deactivated wool) every 100 injections.

-

-

Interference at m/z 43 or 71: These are common alkane fragments.

-

Fix: Rely on m/z 86 as the primary quantifier. It is an even-mass ion (characteristic of rearrangement) and has significantly lower background noise than odd-mass alkyl fragments.[3]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10887, 9-Heptadecanone (Isomer Reference). Retrieved from [Link]

-

ResearchGate (2021). GC-MS Analysis of Bioactive Compounds in Medicinal Plants (Contextual extraction of long-chain ketones). Retrieved from [Link]

- National Institute of Standards and Technology (NIST).NIST Mass Spectral Library (2023 Release).

Sources

Purification techniques for synthetic 4-Heptadecanone.

Application Note: AN-PUR-17K

Subject: Advanced Purification Protocols for Synthetic 4-Heptadecanone (

Abstract

This guide details a multi-stage purification strategy for synthetic 4-Heptadecanone (CAS: 53685-77-1), a mid-chain aliphatic ketone often utilized as a phase change material (PCM) precursor or pheromone analogue. Due to its low melting point (~41.5°C) and lipophilic nature, 4-Heptadecanone presents unique purification challenges, specifically the tendency to "oil out" during recrystallization and retain heavy synthetic byproducts. This protocol integrates high-vacuum distillation, fractional recrystallization, and chromatographic polishing to achieve pharmaceutical-grade purity (>99.5%).

Chemical Profile & Challenge Analysis

Before initiating purification, the operator must understand the physicochemical behavior of the target molecule. 4-Heptadecanone is a "waxy solid" at room temperature. This borderline state between solid and liquid necessitates precise temperature control.

| Property | Value | Implication for Purification |

| Molecular Formula | High molecular weight implies high boiling point; atmospheric distillation will cause decomposition. | |

| Melting Point | 41.5°C | Critical: Recrystallization requires cooling below 0°C. High risk of phase separation (oiling out) before crystallization. |

| Boiling Point | ~320°C (est. atm) | Requires high vacuum (<1.0 mmHg) to distill at manageable temperatures (~140-160°C). |

| Solubility | Lipophilic | Soluble in Hexane, DCM, Et2O. Insoluble in water.[1] Sparingly soluble in cold Ethanol/Methanol. |

Strategic Workflow

The purification process is designed as a cascade. We do not attempt to achieve final purity in a single step.

Figure 1: Decision tree for the purification of long-chain aliphatic ketones.

Protocol A: High-Vacuum Distillation (The "Rough Cut")

Objective: Isolate the ketone fraction from non-volatile tars (polymerized side products) and residual metal salts from synthesis (e.g., Grignard magnesium salts).

Equipment:

-

Short-path distillation head (vigreux column optional but recommended for separation from unreacted starting alkanes).

-

High-vacuum pump (capable of <1.0 mmHg).

-

Oil bath with digital temperature control.

Procedure:

-

System Prep: Load the crude, dried (MgSO4) organic residue into the boiling flask. Add a magnetic stir bar. Do not use boiling chips (ineffective under vacuum).

-

Degassing: Apply vacuum gradually at room temperature to remove residual volatile solvents (Hexane/Ether).

-

Heating: Raise the oil bath temperature to 160°C.

-

Fraction Collection:

-

Foreshot: Discard the first 5% of distillate (often contains lower MW ketones or unreacted starting materials).

-

Main Fraction: Collect the fraction boiling at 145–155°C @ 0.5 mmHg (Note: Boiling points vary significantly with pressure; rely on a stable temperature plateau).

-

-

Stop Condition: Discontinue when the head temperature drops or the pot residue becomes viscous/black.

Self-Validating Check:

-

Visual: The distillate should be a clear, colorless liquid that solidifies into a white/off-white wax upon cooling to RT. If it is yellow, entrainment occurred—redistill.

Protocol B: Fractional Recrystallization (The "Fine Cut")

Objective: Remove homologous impurities (e.g., C16 or C18 ketones) and isomeric byproducts. Critical Challenge: "Oiling Out." Because 4-Heptadecanone melts at ~41.5°C, it may separate as an oil droplet in hot solvent rather than a crystal lattice.

Solvent Selection:

-

Primary:Ethanol (95% or Absolute) or Methanol .

-

Logic: The ketone is highly soluble in hot ethanol but significantly less soluble in cold ethanol. Non-polar solvents (Hexane) are too good at dissolving the target, leading to poor recovery.

Procedure:

-

Dissolution: Place the distilled solid in an Erlenmeyer flask. Add minimum boiling Ethanol (~5 mL per gram of solute). Heat to 60°C (below solvent BP, above product MP).

-

Clarification: If the solution is not clear, perform a hot filtration to remove dust/insolubles.[2]

-

Controlled Cooling (The Anti-Oil Step):

-

Remove from heat and allow to cool slowly to 35°C (just below the MP of the ketone).

-

Agitation: Stir gently. If oil droplets appear (emulsion), add a "seed crystal" of pure 4-Heptadecanone immediately. This provides a template for the lattice, forcing the oil to crystallize.

-

-

Deep Cooling: Once turbidity (cloudiness) turns to distinct crystals, place the flask in a -20°C freezer overnight.

-

Harvest: Filter quickly using a chilled Buchner funnel. Wash with cold (-20°C) Ethanol.

Figure 2: Thermal cycle for preventing "oiling out" during crystallization.

Protocol C: Chromatographic Polishing (Analytical Grade)

Objective: Required only if Purity < 99% after recrystallization or for removing trace isomers.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Procedure:

-

Loading: Dissolve the sample in minimal Hexane.

-

Elution:

-

Start with 100% Hexane (elutes non-polar alkanes).

-

Gradient to 98:2 Hexane:EtOAc (elutes the ketone).

-

Flush with 90:10 Hexane:EtOAc (elutes alcohols/polar impurities).

-

-

Detection: Use TLC (Stain: KMnO4 or Anisaldehyde—ketones are not UV active enough for reliable 254nm detection unless conjugated).

Analytical Validation

Do not release the batch until these criteria are met:

-

GC-MS: Single peak >99.5% area integration. Mass spectrum must confirm molecular ion (

= 254 m/z). -

Melting Point (DSC): Sharp endotherm peaking at 41.5°C ± 1°C. Broad melting range indicates solvent entrapment or isomer contamination.

-

1H NMR: Confirm the triplet at

ppm (alpha-protons to carbonyl). Integration must match the aliphatic chain ratio.

References

-

CAS Common Chemistry. 4-Heptadecanone Details and Properties. CAS Registry Number 53685-77-1.[3] Available at: [Link][3]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

NIST Mass Spectrometry Data Center. Heptadecane and Ketone Thermochemistry Data.[1] National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses. General Procedures for Purification of Long-Chain Ketones. (Referencing analogous procedures for C15-C20 ketones). Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing GC-MS parameters for long-chain ketone analysis.

Current Status: Online 🟢 | Tier: 3 (Senior Application Support)

Ticket Topic: Optimization of parameters for

Mission Statement

You are analyzing Long-Chain Ketones (LCKs), likely for biomarker discovery, cuticular wax profiling, or lipid metabolism studies. These compounds present a "perfect storm" of analytical challenges: they are high-boiling, prone to inlet discrimination, and their mass spectra are often dominated by fragmentation rather than molecular ions.

This guide is not a manual; it is a troubleshooting logic engine. It addresses the three most critical failure points in your workflow.

Module 1: The "Getting It In" Phase (Inlet Optimization)

User Question: "I am seeing excellent linearity for my internal standards (

Technical Diagnosis:

It is highly unlikely to be a detector issue. You are experiencing High Molecular Weight (HMW) Discrimination inside the injection port. In a standard hot split/splitless injection, the syringe needle heats up instantly. Volatile components vaporize and leave the needle, but heavy ketones (

The Solution: Programmed Temperature Vaporization (PTV) To eliminate discrimination, you must switch from "Hot Splitless" to "Cold Splitless" or PTV.

Optimized PTV Protocol:

-

Injection Temp: Set inlet to

(or -

Injection: Inject sample into the cold liner. The liquid accumulates; no vaporization occurs in the needle.[1]

-

Solvent Vent (Optional): If sensitivity is critical, vent the solvent for 0.5 min at low temp.

-

Ballistic Heating: Ramp inlet at

to

Self-Validating QC Step:

Run a mix of

-

Pass: Area counts are roughly equal (molar response).

-

Fail:

area is <50% of

Figure 1: Mechanism of discrimination in hot inlets vs. quantitative transfer in PTV systems.

Module 2: The "Moving It Through" Phase (Chromatography)[2]

User Question: "My ketone peaks are tailing significantly, and I'm seeing a rising baseline at the end of the run. Do I need a more polar column?"

Technical Diagnosis:

-

Tailing: Ketones possess a carbonyl dipole that interacts with active silanol groups (Si-OH) on the column surface or liner.

-

Rising Baseline: This is column bleed, exacerbated because you are likely forcing the oven to

to elute these heavy chains.

Parameter Optimization Table:

| Parameter | Standard Setting (Avoid) | Optimized Setting (Recommended) | Rationale |

| Column Phase | Wax / PEG (Polar) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) | Wax columns bleed excessively >250°C. 5% Phenyl is robust up to 325-350°C. |

| Film Thickness | Thinner films elute HMW compounds at lower temperatures, reducing thermal degradation. | ||

| Liner Type | Standard Glass Wool | Ultra-Inert (Deactivated) Single Taper | Wool adds surface area for adsorption. A taper focuses the sample onto the column head. |

| Final Temp | Ensure the column is "baked out" after every run to prevent carryover (ghost peaks). |

The "Ghost Peak" Check: Run a blank solvent injection immediately after your highest concentration standard.

-

Observation: If peaks appear at the retention time of your ketones, your system has "carryover."

-

Fix: Increase final hold time or switch to a high-temp column (e.g., ZB-5HT).

Module 3: The "Seeing It" Phase (Mass Spectral Interpretation)

User Question: "I cannot find the molecular ion (

Technical Diagnosis: Long-chain ketones in Electron Ionization (70 eV) undergo rapid fragmentation, specifically the McLafferty Rearrangement . The molecular ion is often weak or non-existent because the energy absorbed breaks the molecule instantly.

Mechanistic Insight:

The McLafferty rearrangement requires a

-

Methyl Ketones (2-alkanones): The rearrangement produces a characteristic enol fragment at m/z 58 .

-

Ethyl Ketones (3-alkanones): The fragment shifts to m/z 72 .

Troubleshooting Protocol for Identification:

-

Look for the "Base" Fragment:

-

If Base Peak = m/z 58 , it is likely a Methyl Ketone (

). -

If Base Peak = m/z 71 , check for

-cleavage (loss of propyl group).

-

-

Soft Ionization Strategy: If you absolutely need the Molecular Ion (

) to prove chain length (e.g., differentiating-

Option A (Hardware): Switch to Chemical Ionization (CI) using Methane or Ammonia. This produces an

ion that is very stable. -

Option B (Parameter): Lower the EI source energy from 70 eV to 20-30 eV (if your MSD allows variable eV). This "softens" the blow, preserving the

.

-

Figure 2: Logic flow for interpreting ketone spectra when the molecular ion is absent.

References

-

Agilent Technologies. (2020). Understanding the GC Inlet: Split, Splitless, PTV and MMI. Retrieved from [Link]

-

Restek Corporation. (2023). Chosing the Right Column for GC-MS Analysis of Semi-Volatiles. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Nonadecanone (McLafferty Rearrangement Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography.[5] Wiley-VCH.[6] (Foundational text on inlet discrimination).

Sources

Technical Support Center: Minimizing Sample Degradation of 4-Heptadecanone During Extraction

Welcome to the technical support center for the handling and extraction of 4-Heptadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of your samples. As a Senior Application Scientist, I will guide you through the critical aspects of 4-Heptadecanone stability and provide troubleshooting solutions to common challenges encountered during extraction.

Understanding 4-Heptadecanone Stability: A Proactive Approach

4-Heptadecanone is a long-chain aliphatic ketone, and like many biomolecules, its stability is paramount for accurate quantification. Degradation can occur through various mechanisms, including thermal stress, pH-mediated reactions, and oxidation. A proactive approach to sample handling and extraction is crucial to mitigate these risks.

Core Principles for Minimizing Degradation

Successful extraction of 4-Heptadecanone hinges on a few core principles:

-

Temperature Control: Maintaining low temperatures is arguably the most critical factor in preventing degradation. Enzymatic and chemical reactions are significantly slowed at reduced temperatures.

-

pH Management: The pH of your sample and extraction solvents can influence the stability of 4-Heptadecanone. It is essential to work within a pH range that minimizes hydrolysis or other pH-catalyzed reactions.

-

Minimizing Exposure: Exposure to oxygen (for potential oxidation) and light (for potential photolytic degradation) should be minimized throughout the extraction process.

-